4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
Overview
Description
4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C9H3Cl2N3 and its molecular weight is 224.04 g/mol. The purity is usually 95%.
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Mechanism of Action
The mode of action of a compound generally involves its interaction with its biological target. For instance, it might inhibit an enzyme’s activity, preventing a biochemical reaction from occurring. The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical pathways affected by a compound are those that involve the compound’s target. If the target is an enzyme, the compound could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body. Factors that can affect a compound’s pharmacokinetics include its chemical properties, formulation, route of administration, and individual patient characteristics .
The result of a compound’s action at the molecular and cellular level can vary widely, depending on the nature of the compound and its target. It might lead to cell death, inhibit cell growth, or modulate cell signaling .
The action environment of a compound can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the temperature .
Biochemical Analysis
Biochemical Properties
4,7-Dichloro-1,8-naphthyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, a key enzyme involved in the fatty acid synthesis pathway . The interaction between this compound and InhA results in the inhibition of the enzyme’s activity, thereby disrupting the synthesis of fatty acids essential for the survival of the bacterium . Additionally, this compound has been evaluated for its binding interactions with other proteins and enzymes, demonstrating its versatility in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. In particular, this compound has been shown to exhibit anti-mycobacterial activity, making it a potential candidate for the treatment of tuberculosis . The compound influences cell function by inhibiting the growth of Mycobacterium tuberculosis, leading to cell death . Furthermore, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, highlighting its broad impact on cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of enoyl-ACP reductase (InhA), leading to the inhibition of the enzyme’s activity . This inhibition disrupts the fatty acid synthesis pathway, which is crucial for the survival of Mycobacterium tuberculosis . Additionally, this compound has been shown to induce changes in gene expression, further contributing to its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, allowing for prolonged exposure and sustained effects on target cells . Degradation of the compound over time can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits a dose-dependent response, with higher doses leading to increased antimicrobial activity . At high doses, this compound may also exhibit toxic or adverse effects, underscoring the need for careful dosage optimization in therapeutic applications . Threshold effects have been observed, indicating that there is a minimum effective dose required to achieve the desired antimicrobial activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism . The compound has been shown to affect metabolic flux and metabolite levels, further influencing cellular processes . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its efficacy and safety . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions influence the compound’s accumulation and distribution, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence the localization of this compound, further affecting its activity and function .
Properties
IUPAC Name |
4,7-dichloro-1,8-naphthyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-7-2-1-6-8(11)5(3-12)4-13-9(6)14-7/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFSGEHETMCLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.